molecular formula C9H12O B066543 1-(3-Methoxy-1-propynyl)-1-cyclopentene CAS No. 183786-50-7

1-(3-Methoxy-1-propynyl)-1-cyclopentene

Cat. No. B066543
CAS RN: 183786-50-7
M. Wt: 136.19 g/mol
InChI Key: BLUYVCPPRPPUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxy-1-propynyl)-1-cyclopentene, also known as MPP+, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly toxic compound that has been shown to have a specific affinity for dopaminergic neurons, making it a valuable tool for studying the mechanisms of neurodegenerative diseases such as Parkinson's disease.

Mechanism of Action

1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is transported into dopaminergic neurons via the dopamine transporter. Once inside the neuron, 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is oxidized by MAO-B to form a highly reactive intermediate that can damage cellular components such as mitochondria and DNA. The damage to dopaminergic neurons leads to a loss of dopamine production and the development of Parkinson's-like symptoms.
Biochemical and Physiological Effects:
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ has been shown to have a specific affinity for dopaminergic neurons, leading to selective damage to these cells. The loss of dopamine production in the substantia nigra leads to the development of Parkinson's-like symptoms in animal models. 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ has also been shown to induce oxidative stress and damage to cellular components such as mitochondria and DNA.

Advantages and Limitations for Lab Experiments

1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is a valuable tool for studying the mechanisms of Parkinson's disease and the role of environmental toxins in its development. Its selective toxicity to dopaminergic neurons allows for the study of the specific mechanisms of neurodegeneration in Parkinson's disease. However, 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is a highly toxic compound and must be handled with care. Its use in animal models requires strict safety protocols to minimize the risk of exposure to researchers.

Future Directions

Future research on 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ should focus on the development of new animal models for Parkinson's disease that more closely mimic the disease in humans. This would allow for a better understanding of the mechanisms of neurodegeneration in Parkinson's disease and the development of new treatments. Additionally, new compounds that selectively target dopaminergic neurons could be developed based on the structure of 1-(3-Methoxy-1-propynyl)-1-cyclopentene+. These compounds could be used to study the mechanisms of neurodegeneration in Parkinson's disease and to develop new treatments.

Synthesis Methods

1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is synthesized from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound that is found in some illicit drugs. MPTP is oxidized to 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ can also be synthesized chemically by reacting 1-methyl-4-phenylpyridinium with propargyl alcohol.

Scientific Research Applications

1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is primarily used in scientific research to study the mechanisms of Parkinson's disease. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to a loss of dopamine production and the development of Parkinson's-like symptoms in animal models. 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is also used to study the role of environmental toxins in the development of Parkinson's disease.

properties

CAS RN

183786-50-7

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-(3-methoxyprop-1-ynyl)cyclopentene

InChI

InChI=1S/C9H12O/c1-10-8-4-7-9-5-2-3-6-9/h5H,2-3,6,8H2,1H3

InChI Key

BLUYVCPPRPPUDU-UHFFFAOYSA-N

SMILES

COCC#CC1=CCCC1

Canonical SMILES

COCC#CC1=CCCC1

synonyms

Cyclopentene, 1-(3-methoxy-1-propynyl)- (9CI)

Origin of Product

United States

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